1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane
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Overview
Description
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane is a complex macrocyclic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The presence of nitrogen atoms in the ring structure makes it a polyaza crown ether, which can form stable complexes with various metal ions and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane typically involves the cyclization of linear precursors containing both ether and amine functionalities. One common method involves the reaction of ethylenediamine with diethylene glycol dichloride under basic conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization reaction is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.
Common Reagents and Conditions
Complexation: Metal salts (e.g., zinc chloride, copper sulfate) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Coordination compounds with various metal ions.
Substituted Derivatives: Compounds with alkyl or acyl groups attached to the nitrogen atoms.
Oxidized/Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Scientific Research Applications
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential to form complexes with biomolecules, which can be used in drug delivery and molecular recognition.
Medicine: Explored for its ability to chelate metal ions, which can be useful in treatments for metal poisoning.
Industry: Utilized in the development of sensors and separation processes due to its ability to selectively bind metal ions
Mechanism of Action
The mechanism by which 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane exerts its effects primarily involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them more or less reactive in various chemical processes. The compound’s ability to form selective complexes is attributed to the size and flexibility of the macrocyclic ring, which can accommodate different metal ions with varying degrees of affinity .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another polyaza crown ether with a smaller ring size.
1,10-Diaza-18-crown-6: A well-known crown ether with two nitrogen atoms and a smaller ring structure.
Kryptofix 22: A commercially available polyaza crown ether used in similar applications.
Uniqueness
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane is unique due to its larger ring size and higher number of nitrogen atoms compared to similar compounds. This allows it to form more stable and selective complexes with a wider range of metal ions. Its versatility in forming complexes with both transition metals and main group elements makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
134656-02-3 |
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Molecular Formula |
C20H46N6O4 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4,16,19-tetraoxa-7,10,13,22,25,28-hexazacyclotriacontane |
InChI |
InChI=1S/C20H46N6O4/c1-5-23-9-13-27-17-18-29-15-11-25-7-3-22-4-8-26-12-16-30-20-19-28-14-10-24-6-2-21-1/h21-26H,1-20H2 |
InChI Key |
RRQQPSKKDQQXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOCCOCCNCCNCCNCCOCCOCCNCCN1 |
Origin of Product |
United States |
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